Cas no 6502-82-5 (Formamide, N-[2-(1H-indol-3-yl)ethyl]-)

Formamide, N-[2-(1H-indol-3-yl)ethyl]-, is a specialized organic compound featuring an indole-ethylamine moiety linked to a formamide group. This structure makes it valuable in synthetic organic chemistry, particularly in the development of biologically active molecules, such as tryptamine derivatives. Its reactive formamide group allows for further functionalization, while the indole core provides a versatile scaffold for pharmacophore design. The compound is commonly used in research settings for studying neurotransmitter analogs and heterocyclic compound synthesis. Its stability and well-defined reactivity profile make it a practical intermediate for medicinal chemistry and biochemical applications. Proper handling under controlled conditions is recommended due to its potential sensitivity.
Formamide, N-[2-(1H-indol-3-yl)ethyl]- structure
6502-82-5 structure
Product name:Formamide, N-[2-(1H-indol-3-yl)ethyl]-
CAS No:6502-82-5
MF:C11H12N2O
MW:188.225782394409
CID:409460
PubChem ID:1712332

Formamide, N-[2-(1H-indol-3-yl)ethyl]- Chemical and Physical Properties

Names and Identifiers

    • Formamide, N-[2-(1H-indol-3-yl)ethyl]-
    • N-[2-(1H-indol-3-yl)ethyl]formamide
    • N-Formyltryptamine
    • MEGxp0_001520
    • BRD-K43899556-001-01-5
    • N-formyltryptamin
    • Formamide, N-(2-indol-3-ylethyl)-
    • JQWVVJKFXINLNV-UHFFFAOYSA-N
    • SR-01000389837
    • 6502-82-5
    • ACon1_002242
    • N-(2-(1H-Indol-3-yl)ethyl)formamide
    • Cambridge id 5107341
    • DTXSID40364835
    • MFCD00159847
    • 6T-0879
    • SR-01000389837-1
    • Nb-Formyltryptamine
    • HMS1577F01
    • SCHEMBL348408
    • AKOS006275469
    • N-(2-Indol-3-ylethyl)formamide
    • STL512330
    • Inchi: InChI=1S/C11H12N2O/c14-8-12-6-5-9-7-13-11-4-2-1-3-10(9)11/h1-4,7-8,13H,5-6H2,(H,12,14)
    • InChI Key: JQWVVJKFXINLNV-UHFFFAOYSA-N
    • SMILES: C1=CC=C2C(=C1)C(=CN2)CCNC=O

Computed Properties

  • Exact Mass: 188.09506
  • Monoisotopic Mass: 188.094963011g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 196
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 44.9Ų
  • XLogP3: 1.8

Experimental Properties

  • Density: 1.196
  • Boiling Point: 483.3°C at 760 mmHg
  • Flash Point: 246.1°C
  • Refractive Index: 1.637
  • PSA: 44.89

Formamide, N-[2-(1H-indol-3-yl)ethyl]- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM334084-1g
N-(2-(1H-Indol-3-yl)ethyl)formamide
6502-82-5 95%+
1g
$390 2023-02-02
Chemenu
CM334084-1g
N-(2-(1H-Indol-3-yl)ethyl)formamide
6502-82-5 95%+
1g
$351 2021-08-18

Formamide, N-[2-(1H-indol-3-yl)ethyl]- Related Literature

Additional information on Formamide, N-[2-(1H-indol-3-yl)ethyl]-

Formamide, N-[2-(1H-indol-3-yl)ethyl]- (CAS No. 6502-82-5): An Overview of Its Structure, Properties, and Applications in Modern Research

Formamide, N-[2-(1H-indol-3-yl)ethyl]-, also known by its CAS number 6502-82-5, is a versatile compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique molecular structure, which includes an indole ring and an amide functional group. The combination of these structural elements imparts specific chemical and biological properties that make it a valuable tool in both academic research and industrial applications.

The molecular formula of Formamide, N-[2-(1H-indol-3-yl)ethyl]- is C10H13N3O, and its molecular weight is approximately 187.23 g/mol. The compound is a white to off-white solid at room temperature and is soluble in water and many organic solvents. Its melting point is around 94°C, and it has a characteristic amine-like odor.

In terms of its chemical structure, the presence of the indole ring is particularly noteworthy. Indole derivatives are widely studied due to their biological significance, as they are found in many natural products and pharmaceuticals. The indole ring provides the compound with aromatic stability and can participate in various chemical reactions, such as electrophilic substitution and nucleophilic addition. The amide functional group, on the other hand, contributes to the compound's polarity and hydrogen bonding capabilities, which are crucial for its solubility and reactivity.

Formamide, N-[2-(1H-indol-3-yl)ethyl]- has been extensively studied in the context of medicinal chemistry. Recent research has highlighted its potential as a lead compound for the development of new drugs targeting various diseases. For instance, studies have shown that this compound exhibits significant anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory disorders such as arthritis and colitis.

In addition to its anti-inflammatory effects, Formamide, N-[2-(1H-indol-3-yl)ethyl]- has also been investigated for its neuroprotective properties. Research conducted by a team at the University of California demonstrated that this compound can effectively protect neurons from oxidative stress-induced damage. This finding opens up new avenues for the development of neuroprotective agents that could be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The versatility of Formamide, N-[2-(1H-indol-3-yl)ethyl]- extends beyond medicinal applications. In materials science, this compound has been used as a building block for the synthesis of advanced materials with unique properties. For example, researchers at the Massachusetts Institute of Technology have developed novel polymers using this compound as a monomer. These polymers exhibit excellent thermal stability and mechanical strength, making them suitable for use in high-performance applications such as aerospace and electronics.

In the field of analytical chemistry, Formamide, N-[2-(1H-indol-3-yl)ethyl]- has been employed as a derivatizing agent for enhancing the detection sensitivity of certain analytes. A study published in the Journal of Chromatography A reported that this compound can significantly improve the detection limits for several environmental pollutants when used in gas chromatography-mass spectrometry (GC-MS) analysis.

The synthesis of Formamide, N-[2-(1H-indol-3-yl)ethyl]- can be achieved through various methods. One common approach involves the reaction of 2-(1H-indol-3-yl)ethanamine with formic acid or formamide under appropriate conditions. This method yields high purity products with good yields. Alternative synthetic routes have also been explored to optimize the process further and reduce costs.

Safety considerations are an important aspect when handling Formamide, N-[2-(1H-indol-3-yl)ethyl]-. While it is not classified as a hazardous material under current regulations, proper precautions should be taken to ensure safe handling and storage. This includes wearing appropriate personal protective equipment (PPE), such as gloves and safety goggles, and working in well-ventilated areas to minimize exposure to vapors.

In conclusion, Formamide, N-[2-(1H-indol-3-yl)ethyl]- (CAS No. 6502-82-5) is a multifaceted compound with a wide range of applications in chemistry and biology. Its unique molecular structure endows it with valuable chemical properties that make it an essential tool in both academic research and industrial settings. Ongoing research continues to uncover new potential uses for this compound, further solidifying its importance in modern scientific endeavors.

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